molecular formula C6H11NO2S B072747 N,S-Diacetylcysteamine CAS No. 1420-88-8

N,S-Diacetylcysteamine

Cat. No.: B072747
CAS No.: 1420-88-8
M. Wt: 161.22 g/mol
InChI Key: UZLRPNHVKXCOHS-UHFFFAOYSA-N
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Safety and Hazards

In terms of safety and hazards, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling "N,S-Diacetylcysteamine" . The use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,S-Diacetylcysteamine can be synthesized through the reaction of cysteamine hydrochloride with acetic anhydride. The reaction typically involves dissolving cysteamine hydrochloride in an organic solvent, followed by the addition of acetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N,S-Diacetylcysteamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N,S-Diacetylcysteamine exerts its effects primarily through its role as a thioester. It acts as an acetyl donor in synthetic histone acetylation, promoting regioselective acetylation of histones in living cells. This process is crucial for regulating gene expression and chromatin structure . The compound interacts with nucleosome’s acidic patch and suppresses ubiquitination, a critical epigenome mark .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual acetylation capability, allowing it to act as a versatile acetyl donor in synthetic histone acetylation. This property makes it particularly valuable in epigenetic studies and therapeutic applications .

Properties

IUPAC Name

S-(2-acetamidoethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-5(8)7-3-4-10-6(2)9/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLRPNHVKXCOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161922
Record name N,S-Diacetylcysteamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420-88-8
Record name Ethanethioic acid, S-[2-(acetylamino)ethyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,S-Diacetylcysteamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,S-Diacetylcysteamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-[2-(acetylamino)ethyl] ethanethioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.383
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Record name N,S-DIACETYLCYSTEAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/243854U11M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Cysteamine hydrochloride (50.0 g) is added to a 1 L 3-neck round bottom flask fitted with a magnetic stir bar, 2 addition funnels, and a pH electrode. Water (300 mL) is added, and the stirred solution is cooled on ice. The pH is adjusted to 8.0 by addition of 8 N KOH. Acetic anhydride (125 mL) is placed in one addition funnel, and 8N KOH (350 mL) is placed in the other addition funnel. The acetic anhydride is added dropwise to the cysteamine solution, with 8 N KOH being added so as to keep the reaction pH at 8+/−1. After addition of acetic anhydride is complete, the pH was adjusted to 7.0 using 1 N HCl and the mixture is allowed to stir for 75 min. on ice. Solid NaCl is added to saturation, and the solution is extracted 4 times using 400 mL portions of CH2Cl2. The organic extracts are combined, dried over MgSO4, filtered, and concentrated under reduced pressure to yield 68.9 g (97% yield) of a pale yellow oil, which crystallizes upon standing at 4° C.
Quantity
50 g
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300 mL
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125 mL
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350 mL
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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